![molecular formula C12H10ClN3O3 B2496820 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 240799-47-7](/img/structure/B2496820.png)

4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

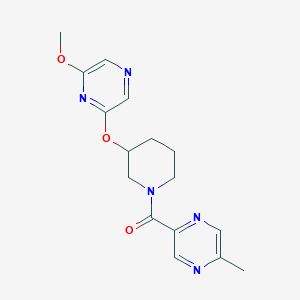

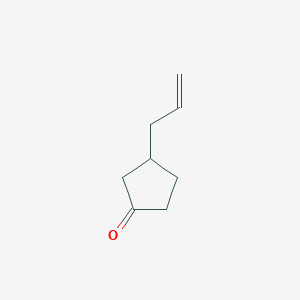

The compound “4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline” is a complex organic molecule that contains several functional groups . It has a chloro group attached to a benzene ring, an oxazole ring which is a five-membered ring containing an oxygen and a nitrogen, a nitro group (-NO2), and an aniline group which is a benzene ring attached to an amino group (-NH2) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would need to be confirmed using spectroscopic techniques such as NMR or IR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, nitro compounds tend to have high dipole moments due to the polar character of the nitro group .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline”, also known as “N-(4-chlorophenyl)-N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amine”.

Pharmaceutical Research

This compound is of interest in pharmaceutical research due to its potential biological activities. It can be studied for its antimicrobial and antifungal properties , given the presence of the nitro group, which is known to enhance such activities . Researchers can explore its efficacy against various bacterial and fungal strains, potentially leading to the development of new antibiotics or antifungal agents.

Cancer Research

The compound’s structure suggests it could be a candidate for anticancer studies . The nitro group and the isoxazole ring are often found in molecules with cytotoxic properties. Researchers can investigate its ability to inhibit cancer cell growth or induce apoptosis in cancer cells, contributing to the development of novel cancer therapies .

Material Science

In material science, this compound can be explored for its electronic properties . The conjugated system within its structure might make it suitable for use in organic electronics , such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its stability and electronic characteristics can be studied to enhance the performance of these devices .

Toxicology Studies

The compound can be evaluated for its toxicological properties. Understanding its toxicity profile, including acute and chronic effects, is essential for its safe use in any application. Toxicology studies can help determine safe exposure levels and potential risks to human health.

These applications highlight the diverse potential of “4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline” in various fields of scientific research. Each application requires thorough investigation to fully understand the compound’s properties and potential benefits.

Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3/c1-8-12(16(17)18)11(19-15-8)6-7-14-10-4-2-9(13)3-5-10/h2-7,14H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVPPKKMLPNYIG-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2496748.png)

![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)

![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2496754.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)